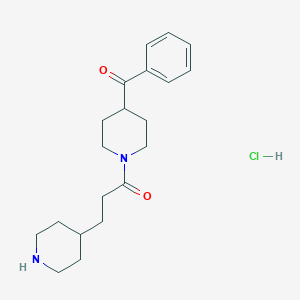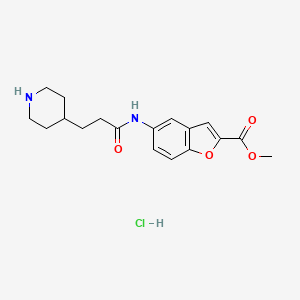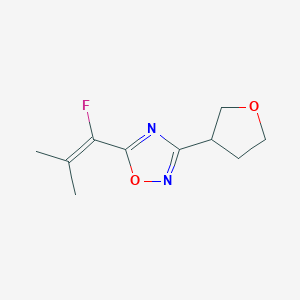![molecular formula C11H19ClN2O2S B6661952 N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride](/img/structure/B6661952.png)
N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group and an aminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(2-methoxyethylamino)ethylamine under controlled conditions to yield the desired carboxamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyethylamino)ethyl]-2,3-dihydro-1H-indene-1-carboxamide
- 4-(2-methoxyethylamino)pent-3-en-2-one
Uniqueness
N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the methoxyethylamino group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-methoxyethylamino)ethyl]-4-methylthiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S.ClH/c1-9-7-16-8-10(9)11(14)13-4-3-12-5-6-15-2;/h7-8,12H,3-6H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTUHMWDMAUIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)NCCNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(4-Ethylpiperazin-1-yl)-1-oxopropan-2-yl]-methylamino]acetic acid](/img/structure/B6661871.png)



![4-[(3,4-diethyl-6-oxo-1H-pyridazine-5-carbonyl)amino]benzoic acid](/img/structure/B6661896.png)
![4-[(6-Cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoic acid](/img/structure/B6661901.png)
![5-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661930.png)
![3-bromo-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661935.png)
![2,3,4-trifluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661936.png)
![N-[2-(2-methoxyethylamino)ethyl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661937.png)
![2-bromo-5-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661960.png)
![N-[2-(2-methoxyethylamino)ethyl]cyclopentanecarboxamide;hydrochloride](/img/structure/B6661962.png)
![4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride](/img/structure/B6661967.png)
![5-fluoro-N-[2-(2-methoxyethylamino)ethyl]-2-methylbenzamide;hydrochloride](/img/structure/B6661969.png)
